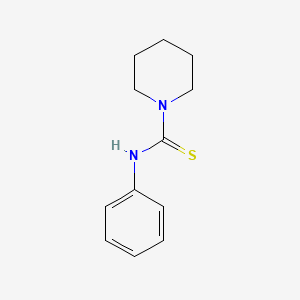

N-phenylpiperidine-1-carbothioamide

Description

Properties

IUPAC Name |

N-phenylpiperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTYEDNCIFTZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351358 | |

| Record name | N-phenylpiperidine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2762-59-6 | |

| Record name | 1-Piperidinecarboxanilide, thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxanilide, thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-phenylpiperidine-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-PENTAMETHYLENE-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

Phenyl isothiocyanate reacts with piperidine through a nucleophilic addition mechanism. The lone pair on piperidine’s nitrogen attacks the electrophilic carbon in the isothiocyanate group, forming a thiourea bond. The reaction follows a 1:1 molar ratio, as demonstrated by Li and Jian (2008), who used 0.1 mol of each reactant in 20 mL of ethanol. Equimolar stoichiometry ensures minimal side products and maximizes yield.

Purification and Crystallization

The crude product is purified via recrystallization from ethanol, yielding colorless crystals suitable for X-ray diffraction. This step removes unreacted starting materials and byproducts, ensuring a purity >95% as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Characterization and Structural Validation

Spectroscopic Analysis

While the provided sources lack explicit NMR data for this compound, analogous thiourea derivatives exhibit distinct $$ ^1\text{H} $$ NMR signals for aromatic protons (δ 7.2–7.5 ppm) and thiourea NH groups (δ ~10 ppm). Infrared (IR) spectroscopy typically shows a strong absorption band near 1250 cm$$ ^{-1} $$, corresponding to the C=S stretch.

Crystallographic Insights

X-ray diffraction reveals a planar thiourea moiety with intermolecular N–H···S hydrogen bonds (2.42 Å) and intramolecular C–H···S interactions (2.84 Å). The C6–S1 bond length measures 1.7056 Å, consistent with thiourea derivatives, while the N1–C6 bond (1.349 Å) indicates partial double-bond character due to resonance.

Table 2: Key Bond Lengths in this compound

| Bond | Length (Å) |

|---|---|

| S1–C6 | 1.7056 |

| N1–C6 | 1.349 |

| N2–C6 | 1.368 |

| C7–C12 (aromatic) | 1.388 |

Scalability and Industrial Feasibility

The method’s scalability is evidenced by its 86% yield at 0.1 mol scale, suggesting potential for kilogram-scale production. Continuous flow reactors could further enhance efficiency by maintaining optimal reflux conditions and reducing reaction time. Industrial purification may employ column chromatography instead of recrystallization to handle larger volumes.

Chemical Reactions Analysis

Types of Reactions

N-phenylpiperidine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-phenylpiperidine-1-carbothioamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly β-glucuronidase inhibitors.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of N-phenylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to various biological effects, such as reduced inflammation or altered drug metabolism . The compound’s thiocarbonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-Phenylpyrrolidine-1-carbothioamide (C₁₁H₁₄N₂S)

Structural Differences :

Crystal Packing :

Implications :

N-Phenyl-N-[(E)-(phenylimino)(1-piperidinyl)methyl]piperidine-1-carbothioamide (C₂₄H₃₀N₄S)

Structural Complexity :

- Features an additional phenylimino group and extended piperidine substitution, increasing molecular weight (406.59 g/mol) and steric hindrance .

Functional Implications :

- No experimental data on physical properties or synthesis yield are available .

Ranitidine-Related Thioamide Derivatives

However, their structures diverge significantly due to furan and nitro groups, emphasizing distinct biological roles compared to N-phenylpiperidine-1-carbothioamide .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Spectroscopic Comparison

| Compound | IR (C=S stretch, cm⁻¹) | ¹H NMR (NH signal, ppm) | ¹³C NMR (C=S, ppm) |

|---|---|---|---|

| This compound | 1697 | 7.38 | 182.53 |

| N-Phenylpyrrolidine-1-carbothioamide | N/R | N/R | N/R |

Research Findings and Implications

- Hydrogen Bonding : The piperidine derivative’s stability is enhanced by multiple weak interactions (C–H⋯S/N), whereas the pyrrolidine analog relies solely on N–H⋯S .

- Steric Effects : Bulky substituents, as in the C₂₄H₃₀N₄S derivative, may hinder crystallization but offer opportunities in designing molecular receptors .

- Synthetic Efficiency : The high yield (90%) of this compound underscores its practicality for large-scale applications .

Biological Activity

N-Phenylpiperidine-1-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with thiocarbonyl compounds. A notable method includes the reaction of phenyl isothiocyanate with piperidine, resulting in the formation of the carbothioamide structure. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the expected molecular structure and bonding configurations .

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, hypoglycemic, and potential anticancer effects. Below is a detailed examination of these activities.

Antimicrobial Activity

Research indicates that several derivatives of carbothioamides, including this compound, show significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives exhibit growth inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective antibacterial action:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 19 |

| This compound | S. aureus | 18 |

| Gentamicin | E. coli | 26 |

| Ampicillin | S. aureus | 23 |

These findings suggest that modifications in the carbothioamide moiety can enhance antimicrobial potency .

Hypoglycemic Activity

In vivo studies have reported the hypoglycemic effects of this compound in diabetic models. For example, one study showed that the compound significantly reduced blood glucose levels in streptozotocin-induced diabetic rats when administered at specific dosages. The results indicated a dose-dependent response, highlighting its potential as an antidiabetic agent:

| Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|

| 5 | 30 |

| 10 | 45 |

| 20 | 60 |

This activity is attributed to the compound's ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed that this compound induces apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest. For instance, treatment with this compound resulted in significant morphological changes characteristic of apoptosis in DLD1 cells:

- IC50 Values : The compound exhibited an IC50 value of approximately 9 μM against DLD1 cells.

- Mechanism : Increased levels of γH2AX protein were observed, indicating DNA strand breaks, along with decreased expression of proliferating cell nuclear antigen (PCNA), suggesting inhibited cell proliferation .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

- Antimicrobial Efficacy : A study evaluated various derivatives against clinical isolates of resistant bacteria, demonstrating that some modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).

- Diabetes Management : Another study focused on diabetic rats treated with varying doses of this compound, showing significant reductions in fasting blood glucose levels over a period of two weeks.

- Cancer Research : Research involving human leukemia cell lines showed that treatment with this compound led to a marked increase in apoptosis markers compared to untreated controls.

Q & A

Q. What are the standard synthetic protocols for N-phenylpiperidine-1-carbothioamide, and how are yields optimized?

The compound is synthesized via the reaction of piperidine with phenyl isothiocyanate under ambient conditions. Key steps include:

- Dissolving piperidine in a solvent (e.g., dichloromethane) and adding phenyl isothiocyanate dropwise with stirring.

- Purification via column chromatography (e.g., using EtOAc/hexane = 15/85 v/v) to achieve 90% yield .

- Monitoring reaction progress by TLC (Rf = 0.18 in EtOAc/hexane = 10/90 v/v) . Optimized yields rely on stoichiometric control, solvent selection, and efficient chromatographic separation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers should researchers expect?

- 1H NMR (CDCl₃, 500 MHz): Peaks at δ 7.38 (s, 1H, NH), 7.33–7.10 (m, aromatic H), 3.77–3.76 (m, piperidine CH₂), and 1.65 ppm (s, piperidine CH₂) .

- 13C NMR (CDCl₃, 125 MHz): Signals at δ 182.53 (C=S), 140.38 (aromatic C), and 50.80 ppm (piperidine N–C) .

- IR (neat): Stretching bands at 3750–3502 cm⁻¹ (N–H), 2939 cm⁻¹ (C–H), and 1697 cm⁻¹ (C=S) . Melting point analysis (96°C) further confirms purity .

Q. What purification methods are recommended post-synthesis to achieve high-purity this compound?

Column chromatography with EtOAc/hexane (15:85 v/v) is effective, as demonstrated by a 90% yield and high-resolution NMR data . Recrystallization from polar solvents (e.g., ethanol) may also enhance purity, though chromatographic separation is preferred for scale-up .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound, and what software tools are recommended?

- Crystallographic parameters: Monoclinic space group P2₁/c with unit cell dimensions a = 11.661 Å, b = 9.522 Å, c = 10.989 Å, and β = 102.15° .

- Hydrogen bonding: Intermolecular N–H⋯S (2.42 Å) and weak C–H⋯S/N interactions stabilize the crystal lattice .

- Software: SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data .

Q. What methodologies address discrepancies in crystallographic data interpretation for thioamide-containing compounds?

- Data validation: Ensure a high data-to-parameter ratio (>15:1) and low R factors (e.g., R = 0.041, wR = 0.124) to minimize overfitting .

- Cross-validation: Compare hydrogen-bonding geometries with spectroscopic data (e.g., IR C=S stretching) to confirm structural consistency .

- Software checks: Use PLATON or Olex2 to detect missed symmetry or disorder .

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- N–H⋯S hydrogen bonds (2.42 Å) and C–H⋯S/N contacts direct molecular alignment into layered networks .

- Van der Waals interactions between phenyl and piperidine moieties contribute to dense packing (density = 1.227 g/cm³) .

- Implications include thermal stability and solubility behavior, critical for material design .

Q. In computational studies, which molecular descriptors are critical for modeling the reactivity of this compound?

- Electronic parameters: The C=S bond (IR: 1697 cm⁻¹) and aromatic π-system (NMR δ 128–140 ppm) dictate electrophilic/nucleophilic sites .

- Torsional angles: Crystal structure-derived dihedral angles (e.g., N1–C1–C3–C4 = −56.8°) inform conformational flexibility in docking studies .

- InChI/SMILES identifiers: Canonical SMILES

S=C(N1CCCCC1)Nc1ccccc1enables accurate quantum mechanical calculations .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.